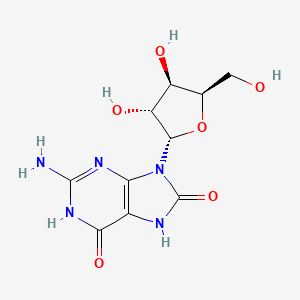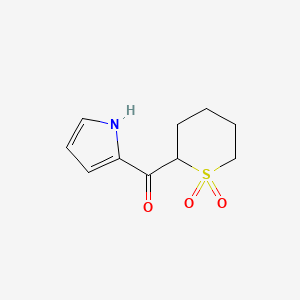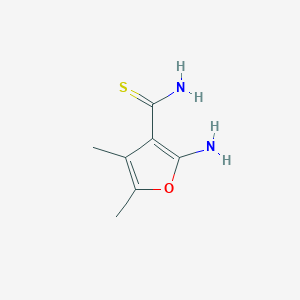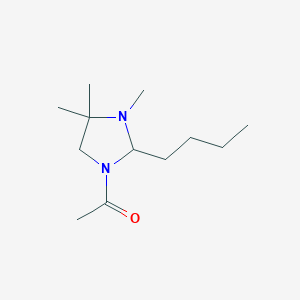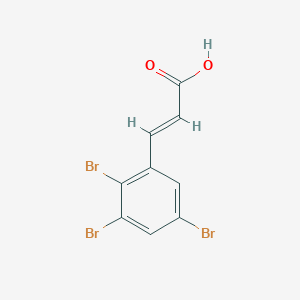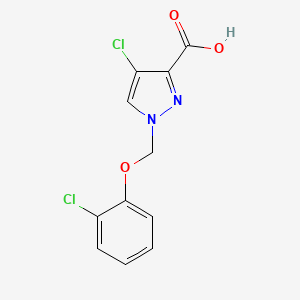
4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenoxy methyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenoxy methyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-((2-bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C11H8Cl2N2O3 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
4-chloro-1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-3-1-2-4-9(7)18-6-15-5-8(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Clé InChI |
RUGFYICDZPHYEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCN2C=C(C(=N2)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


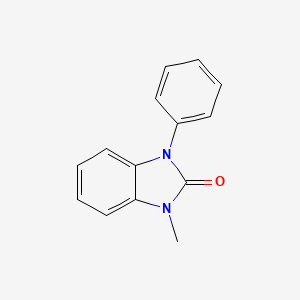
![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
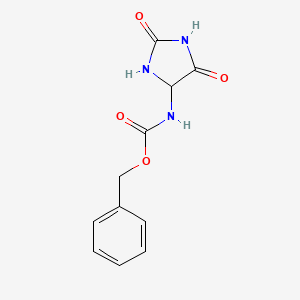
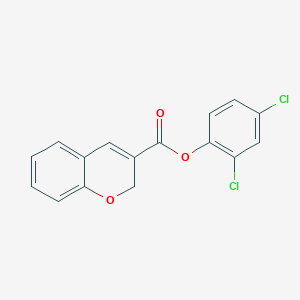
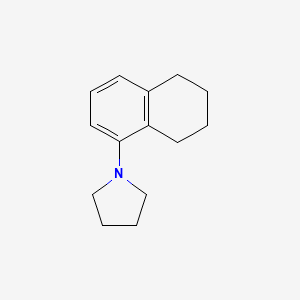
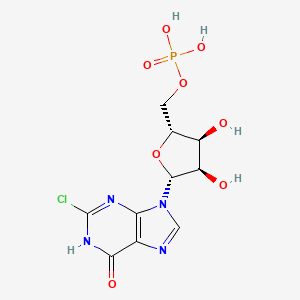
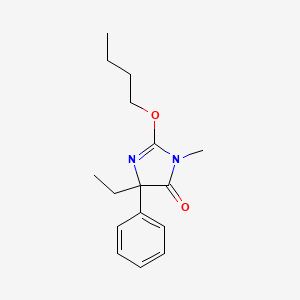
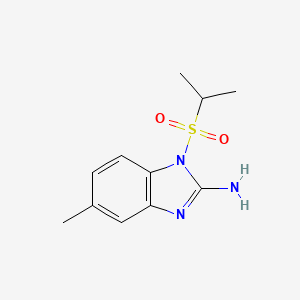
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
